4-(1,3-Dioxolan-2-yl)butanal
Overview
Description
4-(1,3-Dioxolan-2-yl)butanal is an organic compound with the molecular formula C7H12O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is characterized by a dioxolane ring attached to a butanal chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)butanal can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing butanal and ethylene glycol with a catalytic amount of p-toluenesulfonic acid in toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(1,3-Dioxolan-2-yl)butanoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)butanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanal depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions. In biological systems, it can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A five-membered cyclic acetal, similar to the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butanal.
4-(1,3-Dioxolan-2-yl)butanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its combination of a dioxolane ring and an aldehyde group, which provides a versatile platform for various chemical transformations. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-4-2-1-3-7-9-5-6-10-7/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEROWICBJPSXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436213 | |
Record name | 4-(1,3-Dioxolan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16776-90-2 | |
Record name | 1,3-Dioxolane-2-butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16776-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Dioxolan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxolane-2-butanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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